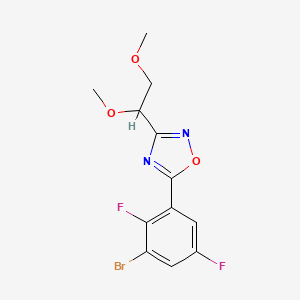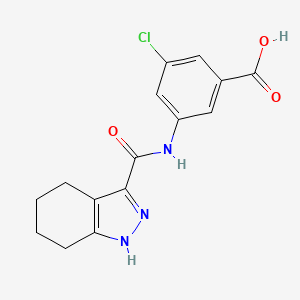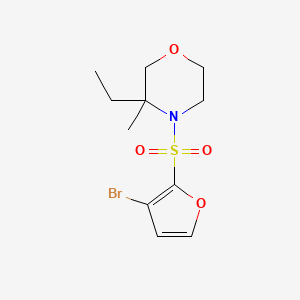![molecular formula C14H26N2O3S B7450113 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. The compound is a spirocyclic sulfonamide that has shown promising results in various scientific studies. In
Aplicaciones Científicas De Investigación
2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide has shown potential applications in various scientific research fields. The compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide involves the modulation of various neurotransmitters and receptors in the central nervous system. The compound has been shown to interact with GABA receptors, voltage-gated sodium channels, and NMDA receptors. These interactions result in the regulation of neuronal excitability and the reduction of inflammation in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide have been extensively studied. The compound has been shown to reduce inflammation in the brain by modulating the release of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the release of pain mediators. Additionally, the compound has been shown to have anticonvulsant effects by modulating the activity of voltage-gated sodium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target receptors, which allows for precise modulation of neuronal activity. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability. The synthesis method of the compound is complex and requires specialized equipment, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research of 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide. One potential direction is the development of novel therapeutic agents based on the structure of the compound. Another potential direction is the exploration of the compound's potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis method of 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide involves the reaction of 7-azaspiro[4.5]decan-7-amine with N,N-dimethylpropanamide in the presence of a sulfonating agent. The reaction results in the formation of the spirocyclic sulfonamide compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Propiedades
IUPAC Name |
2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-12(13(17)15(2)3)20(18,19)16-10-6-9-14(11-16)7-4-5-8-14/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVJCDDDCPGNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)S(=O)(=O)N1CCCC2(C1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)

![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B7450093.png)
![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)
![2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)
